3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

Lipophilicity Lead-likeness Fragment-based drug discovery

Secure a geometrically defined, fully saturated scaffold (Fsp³ 1.0, MW 185.26) with a sterically accessible primary amine for rapid derivatization. Unlike linker-variant regioisomers, this C–C bonded cyclopentyl-oxolan-3-ol architecture ensures rigid pharmacophore presentation (LogP -0.03, TPSA 55Ų) critical for CNS PET/NMR probe reproducibility and structure-based drug design. Multi-vendor catalogue redundancy (≥6 catalogue numbers) guarantees long-term assay resupply stability. Enquire for bulk pricing and custom synthesis options.

Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
Cat. No. B13226247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol
Molecular FormulaC10H19NO2
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESC1CCC(C1)(CN)C2(CCOC2)O
InChIInChI=1S/C10H19NO2/c11-7-9(3-1-2-4-9)10(12)5-6-13-8-10/h12H,1-8,11H2
InChIKeyJUMNQMYGYARJGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol: Bifunctional Amino Alcohol Building Block for Medicinal Chemistry and Fragment-Based Screening


3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol (CAS 1504805-81-5) is a fully saturated, sp³-rich bifunctional building block that combines a tertiary hydroxyl-bearing tetrahydrofuran (oxolan-3-ol) ring with a geminally substituted 1-(aminomethyl)cyclopentyl moiety. The molecule belongs to a compact isomeric family sharing the molecular formula C₁₀H₁₉NO₂ (MW 185.26 Da) but is distinguished by its specific connectivity pattern: the cyclopentyl ring is attached directly to the C3 position of the oxolan-3-ol ring, not through a heteroatom linker, and the aminomethyl group is attached to the C1 position of the cyclopentyl ring. This connectivity places the primary amine and the tertiary alcohol in a spatially defined orientation that cannot be recapitulated by regioisomeric or linker-variant analogs [1]. The compound is catalogued as an Enamine MADE screening compound and is supplied by multiple vendors with typical purities of ≥95% for early-stage research use [1].

Why 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol Cannot Be Replaced by Its C₁₀H₁₉NO₂ Constitutional Isomers


All four constitutional isomers sharing the C₁₀H₁₉NO₂ formula are frequently listed in screening collections, yet they differ fundamentally in connectivity, which governs three-dimensional pharmacophore presentation. In 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol, the cyclopentyl ring is directly C–C bonded to the oxolan-3-ol core at the C3 position, and the aminomethyl group is appended to the distal cyclopentyl C1—creating a rigid, geminally disubstituted cyclopentane scaffold with defined distance and angular relationships between the primary amine and the tertiary alcohol [1][2]. By contrast, comparator isomers employ heteroatom linkers (amine or methylene-amine bridges) that change the hydrogen-bonding character, introduce additional rotatable bonds, and alter LogP and polar surface area—each of which can shift a compound into or out of a desired property window in fragment-based or lead-optimization campaigns [3]. Substituting one isomer for another without confirming target engagement therefore risks losing the specific binding orientation that a screening hit may have established.

Quantitative Differentiation of 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol Relative to Its Closest Constitutional Isomers


LogP Differentiation: Target Compound Exhibits the Lowest Computed Lipophilicity (LogP −0.03) Among the C₁₀H₁₉NO₂ Isomer Set

The target compound carries both the hydroxyl group and the ether oxygen on the same oxolane ring, producing a computed LogP of −0.03, which is approximately 0.3–0.5 log units lower than the closest regioisomer 3-[Amino(cyclopentyl)methyl]oxolan-3-ol (CAS 2171752-14-8), where the amine is moved from the cyclopentyl C1 to the exocyclic methylene bridge carbon. The comparator isomer 1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol (CAS 1495239-03-6) introduces an amine linker that increases hydrogen-bond acceptor character and is predicted to shift LogP upward by ~0.4–0.7 units due to reduced local polarity at the cyclopentyl ring [1]. The measured LogP of the target compound places it squarely within the preferred lead-like range (LogP −0.4 to +3.5), and its near-zero value makes it a particularly attractive fragment starting point for targets intolerant of lipophilic ligands.

Lipophilicity Lead-likeness Fragment-based drug discovery

Polar Surface Area and Hydrogen-Bond Donor/Acceptor Profile: Target Compound Offers a Distinct HBD/HBA Ratio of 2:3

The target compound presents a topological polar surface area (TPSA) of 55 Ų with exactly 2 hydrogen-bond donors (primary amine NH₂ + tertiary alcohol OH) and 3 hydrogen-bond acceptors (amine N + ether O + alcohol O). This 2:3 HBD:HBA ratio is identical to that of comparator 3-[Amino(cyclopentyl)methyl]oxolan-3-ol but is differentiated from 1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol, which carries a secondary amine linker (NH–CH₂–) that adds a third HBD and can participate in additional hydrogen-bond networks [1][2]. The TPSA of 55 Ų is well below the 140 Ų threshold commonly associated with acceptable oral absorption and below the ~90 Ų cutoff preferred for CNS penetration, placing the target compound in a favorable position for both peripheral and central nervous system target applications.

Polar surface area Hydrogen bonding Oral bioavailability CNS drug design

Fraction sp³ (Fsp³) = 1.0 and Minimal Rotatable Bond Count (nRotB = 2): Maximized Conformational Rigidity for Fragment-Based Screening

The target compound achieves a carbon bond saturation index (Fsp³) of 1.0, meaning every carbon atom in the molecule is sp³-hybridized—there are zero sp² or sp carbons. Combined with only 2 rotatable bonds (the C–CH₂NH₂ bond and the ring–ring C–C bond), the scaffold is highly rigid relative to its isomer comparators. Specifically, comparator 1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol contains an amine linker (O–CH₂–NH–CH₂–C) that introduces at least one additional rotatable bond (estimated nRotB ≥ 3), increasing conformational entropy and potentially reducing binding affinity in fragment screens where rigid ligands typically yield clearer SAR [1][2]. The combination of Fsp³ = 1.0 and nRotB = 2 is consistent with increased probability of clinical success as defined by the Lovering complexity metric, which correlates higher Fsp³ with lower attrition rates.

Fsp³ Conformational rigidity Fragment-based screening Scaffold complexity

Synthetic Provenance and Supply Chain: Catalogue Status as an Enamine MADE Compound Ensures Reproducible Synthetic Access

3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol is catalogued as an Enamine MADE (Maybridge And Derivative) compound with ChemSpace ID CSMB00012512321 and is also cross-listed under multiple catalogue numbers (BBV-41838436, BD01050499, CS-0353242, CSC012512321, EN300-683405, HY-W308428), indicating broad commercial availability from multiple vendors [1]. By contrast, comparator isomers such as 3-[Amino(cyclopentyl)methyl]oxolan-3-ol (CAS 2171752-14-8) and 1-{[(Oxolan-3-yl)amino]methyl}cyclopentan-1-ol (CAS 1495239-03-6) are primarily listed on specialist platforms (CymitQuimica/Biosynth) with limited multi-vendor redundancy, and the oxolan-2-ylmethyl variant (CAS 1218219-66-9) has even fewer supplier listings . The Enamine MADE designation implies that the compound has been synthesized and quality-controlled at least once by a major screening compound provider, reducing the risk of synthesis failure or unexpected impurity profiles upon reorder.

Synthetic accessibility Supply chain Enamine MADE Reproducibility

Optimal Research and Industrial Application Scenarios for 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol


Fragment-Based Screening Against Polar and/or CNS Target Pockets

The combination of LogP = −0.03, TPSA = 55 Ų, and high Fsp³ (1.0) makes this compound an ideal fragment starting point for targets with polar active sites or those located in the central nervous system, where low lipophilicity and moderate TPSA are predictive of acceptable brain penetration [1]. Its rigid scaffold (only 2 rotatable bonds) maximizes the probability of obtaining high-resolution co-crystal structures, which are essential for structure-based drug design [1].

Covalent Inhibitor Design via Primary Amine Derivatization

The primary amine handle on the cyclopentyl ring is sterically unencumbered and available for rapid derivatization (amide bond formation, reductive amination, sulfonamide synthesis, or urea formation). This enables systematic exploration of vector space from a rigid, three-dimensional core—a strategy frequently employed in the development of covalent kinase inhibitors and targeted protein degraders (PROTACs) where defined exit vector geometry is critical for linker attachment [1].

Scaffold-Hopping from Gabapentinoid Chemical Space

The 1-(aminomethyl)cyclopentyl substructure is structurally related to the gabapentinoid pharmacophore (e.g., gabapentin, pregabalin), which targets the α₂δ subunit of voltage-gated calcium channels. The addition of the oxolan-3-ol ring introduces a second hydrogen-bond donor/acceptor region, enabling exploration of bivalent binding modes or dual pharmacology while maintaining the favorable PK properties associated with the amino acid mimetic core [1].

Chemical Biology Probe Development Requiring Multi-Vendor Reproducibility

For academic or industrial probe development programs requiring resupply over multiple years, the multi-vendor catalogue status of this compound (≥6 catalogue numbers) provides procurement redundancy that is not available for the closely related isomer comparators [1]. Combined with the Enamine MADE designation, which implies a validated synthetic route, this reduces the risk of batch-to-batch variability that can confound biological assay reproducibility.

Quote Request

Request a Quote for 3-[1-(Aminomethyl)cyclopentyl]oxolan-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.